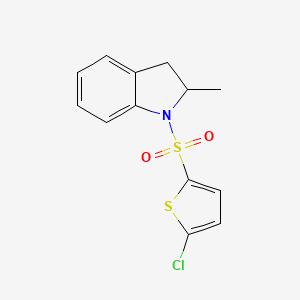
N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and a phenylthio group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Thioether Formation: The attachment of a phenylthio group to the propanamide backbone.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and phenylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of nitro and methoxy groups on biological activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and methoxy groups can influence the compound’s binding affinity and activity. The phenylthio group may also play a role in modulating the compound’s effects.
Comparación Con Compuestos Similares
- N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)butanamide
Uniqueness: N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(23-13-6-4-3-5-7-13)16(19)17-14-10-12(18(20)21)8-9-15(14)22-2/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPWWQJDQMZWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4070278.png)

![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070282.png)
![N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4070296.png)



![4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4070328.png)
![N-(2,4-difluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4070334.png)
![2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B4070335.png)
![2-methyl-N-[(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4070343.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4070368.png)
![5-(4-Chlorophenyl)-4-(furan-2-ylmethylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B4070380.png)
![4-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B4070385.png)
